molecular formula C8H15NO B1488216 1-Cyclobutylpyrrolidin-3-ol CAS No. 1822608-66-1

1-Cyclobutylpyrrolidin-3-ol

Cat. No.: B1488216
CAS No.: 1822608-66-1
M. Wt: 141.21 g/mol
InChI Key: YRQOZXJQCAIXTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclobutylpyrrolidin-3-ol is a chemical compound with the molecular formula C_8H_15NO It is a cyclobutyl derivative of pyrrolidin-3-ol, featuring a cyclobutyl group attached to the nitrogen atom of the pyrrolidin-3-ol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclobutylpyrrolidin-3-ol can be synthesized through several synthetic routes. One common method involves the cyclization of 1-cyclobutyl-3-aminopropanol under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and heating to promote the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutylpyrrolidin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize this compound to its corresponding ketone or carboxylic acid derivatives.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) can be employed to reduce the compound to its corresponding amine.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Cyclobutylpyrrolidin-3-one, Cyclobutylpyrrolidin-3-carboxylic acid

  • Reduction: Cyclobutylpyrrolidin-3-amine

  • Substitution: Alkylated derivatives of this compound

Scientific Research Applications

1-Cyclobutylpyrrolidin-3-ol has several scientific research applications across various fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme interactions and metabolic pathways.

  • Industry: Its unique structure makes it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 1-cyclobutylpyrrolidin-3-ol exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely depending on the biological context and the specific research application.

Comparison with Similar Compounds

1-Cyclobutylpyrrolidin-3-ol is structurally similar to other cyclobutyl derivatives and pyrrolidinol compounds. Some similar compounds include:

  • Cyclobutylpiperidin-3-ol

  • 1-Cyclobutyl-3-aminopropanol

  • Cyclobutylmorpholine

Uniqueness: this compound stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs. Its cyclobutyl group provides rigidity and distinct reactivity patterns, making it a valuable compound in various research applications.

Properties

IUPAC Name

1-cyclobutylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8-4-5-9(6-8)7-2-1-3-7/h7-8,10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQOZXJQCAIXTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclobutylpyrrolidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-Cyclobutylpyrrolidin-3-ol
Reactant of Route 3
Reactant of Route 3
1-Cyclobutylpyrrolidin-3-ol
Reactant of Route 4
Reactant of Route 4
1-Cyclobutylpyrrolidin-3-ol
Reactant of Route 5
Reactant of Route 5
1-Cyclobutylpyrrolidin-3-ol
Reactant of Route 6
1-Cyclobutylpyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.